molecular formula C12H24N2 B4883259 1-ethyl-4-(3-methylcyclopentyl)piperazine

1-ethyl-4-(3-methylcyclopentyl)piperazine

Cat. No.: B4883259
M. Wt: 196.33 g/mol
InChI Key: MOUMRBAJRLGWTH-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-methylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an ethyl group at the first position and a 3-methylcyclopentyl group at the fourth position of the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Chemical Reactions Analysis

1-Ethyl-4-(3-methylcyclopentyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(3-methylcyclopentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Ethyl-4-(3-methylcyclopentyl)piperazine can be compared with other similar piperazine derivatives:

    1-Methyl-4-(3-methylcyclopentyl)piperazine: Similar structure but with a methyl group instead of an ethyl group at the first position.

    1-Ethyl-4-(3-ethylcyclopentyl)piperazine: Similar structure but with an ethyl group instead of a methyl group at the cyclopentyl ring.

    1-Ethyl-4-(3-methylcyclohexyl)piperazine: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-ethyl-4-(3-methylcyclopentyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-3-13-6-8-14(9-7-13)12-5-4-11(2)10-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUMRBAJRLGWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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